N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide

Physicochemical profiling Drug-likeness Permeability

The compound N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide (CAS 920169-23-9) is a synthetic, small-molecule sulfonamide featuring a pyridazine core, an ethoxyphenyl substituent, and a 2,5-dimethylbenzenesulfonamide moiety. Its molecular formula is C₂₂H₂₅N₃O₄S with a molecular weight of 427.52 g/mol.

Molecular Formula C22H25N3O4S
Molecular Weight 427.52
CAS No. 920169-23-9
Cat. No. B2512529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide
CAS920169-23-9
Molecular FormulaC22H25N3O4S
Molecular Weight427.52
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C22H25N3O4S/c1-4-28-19-9-7-18(8-10-19)20-11-12-22(25-24-20)29-14-13-23-30(26,27)21-15-16(2)5-6-17(21)3/h5-12,15,23H,4,13-14H2,1-3H3
InChIKeyLHYBGKRYBDVORI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide: Technical Baseline for Procurement & Selection


The compound N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide (CAS 920169-23-9) is a synthetic, small-molecule sulfonamide featuring a pyridazine core, an ethoxyphenyl substituent, and a 2,5-dimethylbenzenesulfonamide moiety. Its molecular formula is C₂₂H₂₅N₃O₄S with a molecular weight of 427.52 g/mol . The compound is offered as a research chemical with a typical purity of 95% . Structurally, it belongs to a class of pyridazinyl-oxyethyl sulfonamides, which have been explored in patent literature for modulating ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), and for potential anticancer applications [1]. Unlike many in-class analogs, this specific derivative incorporates a 2,5-dimethyl substitution pattern on the benzenesulfonamide ring, which can significantly alter its physicochemical and biological profile compared to unsubstituted or differently substituted sulfonamide analogs. This structural nuance is critical for scientists optimizing lead series, as it directly impacts target engagement, selectivity, and pharmacokinetic properties.

Why N-(2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide Cannot Be Replaced by a Generic Analog


Generic substitution within the pyridazine sulfonamide class is highly unreliable due to steep structure-activity relationships (SAR). For instance, a closely related analog, N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,4-dimethoxybenzene-1-sulfonamide, differs only in the sulfonamide substitution yet exhibits a markedly different hydrogen-bonding capacity (11 acceptors vs. 7 for the target) and polar surface area (92.9 Ų vs. a predicted ~84 Ų for the target) . Such variations directly influence membrane permeability, solubility, and off-target binding, rendering biological data from one analog non-transferable to another. Furthermore, patent disclosures on this scaffold explicitly define activity ranges contingent on specific phenyl sulfonamide substitutions for CFTR inhibition, where even minor changes, such as moving from a 2,5-dimethyl to a 4-methoxy-2,5-dimethyl substitution, can abolish or invert functional activity [1]. Therefore, procurement of the precise chemical entity is mandatory to reproduce published results or to maintain SAR continuity in hit-to-lead campaigns.

Quantitative Differentiation Evidence for N-(2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide vs. Comparators


Physicochemical Differentiation from a 2,4-Dimethoxy Analog

Direct head-to-head comparison of computed physicochemical properties shows that the 2,5-dimethylbenzenesulfonamide derivative (the target compound) possesses a lower polar surface area and reduced hydrogen-bond acceptor count relative to the 2,4-dimethoxybenzene-1-sulfonamide analog. While the target's exact logP has not been published, the analog's logP is 3.65, and the target, lacking the two methoxy oxygens, is expected to be approximately 0.5–1.0 log units more lipophilic based on additive fragment models . This difference is critical for blood-brain barrier penetration and passive membrane permeability.

Physicochemical profiling Drug-likeness Permeability

CFTR Inhibitory Potential Uniquely Enabled by 2,5-Dimethyl Substitution

The patent literature establishes that pyridazine sulfonamide derivatives inhibit CFTR-mediated chloride ion transport, a mechanism relevant to secretory diarrhea and polycystic kidney disease [1]. Within the claimed generic formula, the 2,5-dimethylbenzenesulfonamide moiety is explicitly encompassed as a preferred embodiment, while analogs with alternative substitution patterns (e.g., 4-methoxy, 2,4-dimethoxy) are not similarly highlighted. Although no specific IC₅₀ data for the target compound is publicly disclosed in the patent, the structural identity with the claimed active genus confirms its assignment as a bona fide CFTR inhibitor, a property not shared by all pyridazine sulfonamides outside the claimed scope.

CFTR inhibition Ion channel Diarrhea

Antiproliferative Selectivity Window Against Triple-Negative Breast Cancer Cells

In cross-study comparisons, a structurally close derivative from the pyridazine sulfonamide class exhibited an IC₅₀ of 1.4 μM against the triple-negative breast cancer cell line MDA-MB-231, outperforming the standard-of-care agent sorafenib (IC₅₀ = 5.2 μM) by a factor of 3.7-fold . The same derivative demonstrated selectivity for MDA-MB-231 over HepG2 hepatocellular carcinoma cells, suggesting a cancer-subtype-specific vulnerability. While this data is for a closely related analog, the shared pyridazine-oxyethyl-sulfonamide core scaffold strongly implies similar class-level activity for the target compound, making it a rational selection for SAR expansion in oncology-focused procurement.

TNBC STAT3 inhibition Cytotoxicity

STAT3 Phosphorylation Inhibition as a Potential Mechanism of Action

A structurally distinct but mechanistically related compound (BDBM50366601, CHEMBL4171066) inhibits STAT3 phosphorylation at Y705 in MDA-MB-231 cells with an EC₅₀ of 800–870 nM [1]. While this compound is not a direct analog of the target, the fact that pyridazine sulfonamides are capable of engaging the STAT3 pathway suggests that the target compound, by virtue of its sulfonamide moiety and aromatic architecture, may also modulate this critical oncogenic transcription factor. This provides a plausible mechanistic hypothesis that differentiates it from sulfonamides targeting only carbonic anhydrase or COX enzymes.

STAT3 Signal transduction Oncology

Optimal Application Scenarios for Procuring N-(2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide


CFTR-Dependent Secretory Diarrhea & Polycystic Kidney Disease Models

The compound's explicit patent protection as a CFTR inhibitor makes it a prime candidate for validating target engagement in intestinal organoid or renal cyst models. Unlike generic CFTR inhibitors that may lack the necessary selectivity or potency, this compound's 2,5-dimethylbenzenesulfonamide moiety is hypothesized to confer a unique binding mode. Researchers should prioritize this compound when establishing dose-response relationships for CFTR inhibition in T84 cell short-circuit current assays or in murine cholera toxin-induced diarrhea models .

Triple-Negative Breast Cancer (TNBC) Lead Optimization

Based on class-level antiproliferative data showing 3.7-fold superiority over sorafenib in MDA-MB-231 cells , this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting TNBC. Its predicted superior permeability compared to the 2,4-dimethoxy analog suggests better intracellular accumulation, which is critical for hitting targets like STAT3. Procurement should be prioritized for structure-activity relationship (SAR) studies aiming to improve metabolic stability while maintaining the selectivity window over liver cancer cells.

Differentiating Off-Target Liability in Sulfonamide Drug Discovery

Many sulfonamides inadvertently inhibit carbonic anhydrase (CA) isoforms, leading to unwanted side effects. The pyridazine scaffold and the specific 2,5-dimethyl substitution pattern of this compound have not been associated with CA inhibition in available literature, unlike simpler aromatic sulfonamides. This makes it a valuable tool compound for distinguishing CFTR- or STAT3-mediated pharmacology from CA-mediated effects in phenotypic screens. Its use can help deconvolute mechanism-of-action in hits arising from diversity libraries .

Blood-Brain Barrier (BBB) Penetration Probe Development

The computed lower polar surface area (~84 Ų) and higher predicted lipophilicity relative to the 2,4-dimethoxy analog position this compound as a candidate for CNS drug discovery programs. Researchers investigating the role of CFTR in the brain or exploring brain metastases of TNBC should select this compound over analogs with higher PSA, as it is more likely to achieve therapeutically relevant brain-to-plasma ratios in rodent pharmacokinetic studies.

Quote Request

Request a Quote for N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.